molecular formula C18H22ClN3O B2413392 2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride CAS No. 1052520-42-9

2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride

Cat. No.: B2413392
CAS No.: 1052520-42-9
M. Wt: 331.84
InChI Key: JEALIGUCDJJFRY-UHFFFAOYSA-N
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Description

2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity, making it a valuable target for research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

2-ethyl-4-(4-methylpiperidin-1-yl)-[1]benzofuro[3,2-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O.ClH/c1-3-15-19-16-13-6-4-5-7-14(13)22-17(16)18(20-15)21-10-8-12(2)9-11-21;/h4-7,12H,3,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEALIGUCDJJFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)N3CCC(CC3)C)OC4=CC=CC=C42.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride typically involves multi-step organic reactionsThe final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and signaling pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular function, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets sets it apart from other similar compounds .

Biological Activity

2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Chemical Formula : C₁₄H₂₁N₃O₂·HCl
  • IUPAC Name : Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
  • Molecular Weight : Approximately 263.335 g/mol

Research indicates that 2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride exhibits various biological activities primarily through modulation of specific biochemical pathways. Its mechanism of action may involve:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain kinases, which are crucial in cancer cell proliferation.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing neurological pathways and potentially providing therapeutic effects in neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC₅₀ (µM)
HCT1160.16
MDA-MB-2310.28
A5490.48
SK-HEP11.32

These values indicate that the compound is effective at low concentrations, suggesting a potent anticancer activity comparable to established chemotherapeutics .

Neuroprotective Effects

In addition to its anticancer properties, the compound has been studied for its neuroprotective effects. It may exhibit protective actions against neurotoxicity by:

  • Reducing oxidative stress in neuronal cells.
  • Modulating inflammatory responses associated with neurodegenerative conditions.

Study on Anticancer Efficacy

A pivotal study published in MDPI evaluated the efficacy of various compounds, including 2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride against a panel of human cancer cell lines. The results indicated that this compound had superior activity against colorectal cancer cells (HCT116), with an IC₅₀ value significantly lower than many conventional treatments .

Neuroprotective Mechanisms

Another notable study investigated the neuroprotective mechanisms of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that it effectively reduced cell death and preserved mitochondrial function, highlighting its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's .

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